2-(2-Nitrophenyl)quinazolin-4(3h)-one
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Overview
Description
2-(2-Nitrophenyl)quinazolin-4(3h)-one is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline derivatives are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . The specific targets can vary depending on the exact structure of the quinazoline derivative.
Mode of Action
The mode of action of quinazoline derivatives can also vary widely. For example, some quinazoline-based anticancer agents, such as afatinib, erlotinib, gefitinib, and lapatinib, have been approved for clinical use by the US Food and Drug Administration . These drugs typically work by inhibiting specific kinases, which are enzymes that add phosphate groups to other proteins and play a crucial role in cell signaling.
Result of Action
The molecular and cellular effects of quinazoline derivatives can include inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of cell apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives have been widely studied for their diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities
Cellular Effects
Some quinazoline derivatives have shown potent cytotoxicity against various human cancer cells . They can inhibit the colony formation and migration of cells, induce cell cycle arrest at S-phase and cell apoptosis, and increase the accumulation of intracellular reactive oxygen species .
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-(2-Nitrophenyl)quinazolin-4(3h)-one typically involves the reaction of 2-nitroaniline with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-nitroaniline with isatoic anhydride in the presence of a base, such as sodium hydroxide, to form the quinazolinone core . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-Nitrophenyl)quinazolin-4(3h)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino-substituted quinazolines and other functionalized derivatives .
Scientific Research Applications
2-(2-Nitrophenyl)quinazolin-4(3h)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
2-(2-Nitrophenyl)quinazolin-4(3h)-one can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications in oncology.
Afatinib: A kinase inhibitor used to treat non-small cell lung cancer.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-(2-nitrophenyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUALMVDXOBYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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